molecular formula C9H17N3O B13072604 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine

1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13072604
M. Wt: 183.25 g/mol
InChI Key: GYBVUVYREKDXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxy-methylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methyl-1H-pyrazol-3-amine with 2-methoxy-2-methylpropyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-1-methylethoxy)-2-propanol: A compound with a similar methoxy-methylpropyl group but different functional groups.

    1-Methoxy-2-methyl-2-propanol: Another compound with a methoxy group and a similar carbon skeleton.

Uniqueness

1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H17N3O/c1-7-5-12(11-8(7)10)6-9(2,3)13-4/h5H,6H2,1-4H3,(H2,10,11)

InChI Key

GYBVUVYREKDXDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.